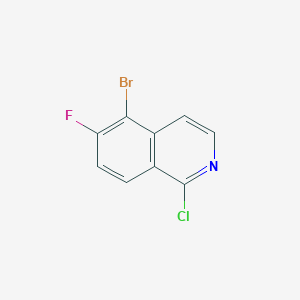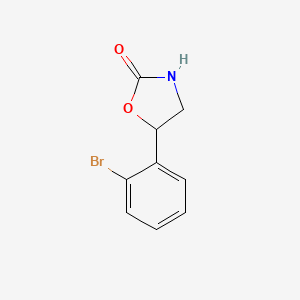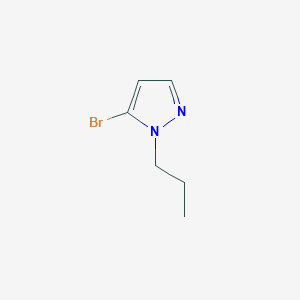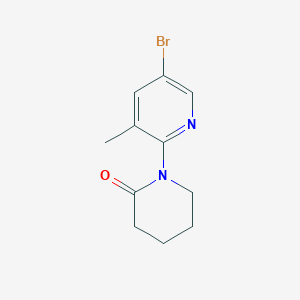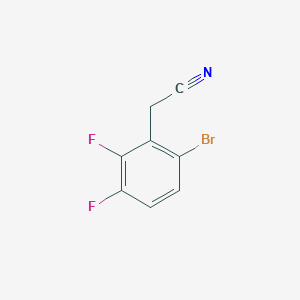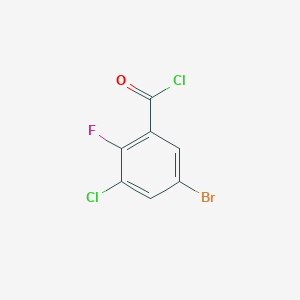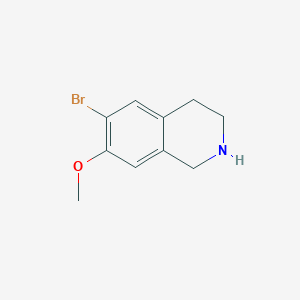
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.12 . This compound is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound and similar compounds has been described in the literature . The process typically involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 7th position of the tetrahydroisoquinoline ring . The InChI code for this compound is 1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline has been explored in various synthetic chemistry contexts. For example, Zlatoidský and Gabos (2009) described a convenient synthesis method for 6-Bromo-1,2,3,4-tetrahydroisoquinoline, highlighting its utility in organic synthesis (Zlatoidský & Gabos, 2009). Additionally, the compound has been identified in natural products such as those isolated from the red alga Rhodomela confervoides, as reported by Ma et al. (2007), demonstrating its occurrence in marine environments (Ma et al., 2007).
Applications in Medicinal Chemistry
In medicinal chemistry, tetrahydroisoquinoline derivatives, including those related to this compound, have shown potential in cancer research. Hargrave et al. (2022) explored a tetrahydroisoquinoline derivative as a microtubule disruptor in breast cancer cells, indicating its role in enhancing the cytotoxicity of radiation therapy (Hargrave et al., 2022).
Pharmacological Research
Pharmacological research has also leveraged compounds like this compound. For example, Nakagawa et al. (1996) synthesized various 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, closely related to the compound , and investigated their effects on mouse behavior, suggesting potential physiological roles (Nakagawa et al., 1996).
Radiopharmaceutical Applications
The compound has also found use in radiopharmaceutical sciences. Kassiou et al. (1994) discussed the synthesis of a radiotracer using a bromo-methoxy-tetrahydroisoquinoline derivative, highlighting its application in studying dopamine D1 receptors in vivo (Kassiou et al., 1994).
Wirkmechanismus
Target of Action
This compound is a derivative of tetrahydroisoquinoline, which is a structural motif of various natural products and therapeutic lead compounds
Mode of Action
Tetrahydroisoquinolines are known to interact with their targets through various mechanisms, often involving the formation of an iminium intermediate . The bromo and methoxy substituents on the tetrahydroisoquinoline backbone may influence its binding affinity and selectivity for its targets.
Biochemical Pathways
Tetrahydroisoquinolines are precursors for various alkaloids displaying multifarious biological activities . The compound’s effects on biochemical pathways would likely depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s molecular weight is 242.12 , which is within the range generally favorable for oral bioavailability.
Action Environment
The action of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a refrigerator . Other factors, such as pH and the presence of other molecules, could also influence its action and efficacy.
Biochemische Analyse
Biochemical Properties
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). By inhibiting MAO, this compound can affect the levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors and enzymes. For instance, this compound can bind to the active site of MAO, leading to enzyme inhibition. This binding interaction prevents the breakdown of neurotransmitters, resulting in increased levels of these molecules in the synaptic cleft. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as neuroprotection and mood enhancement. At higher doses, it can induce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in certain tissues, such as the brain and liver. Transporters like P-glycoprotein may facilitate its movement across the blood-brain barrier, affecting its central nervous system activity. The distribution of this compound can also be influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. In the mitochondria, it may affect energy metabolism and oxidative stress responses. In the nucleus, it can influence gene expression by interacting with chromatin and transcriptional machinery .
Eigenschaften
IUPAC Name |
6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXJWSXOYAVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



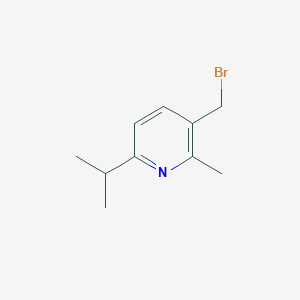
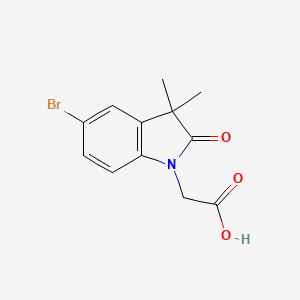
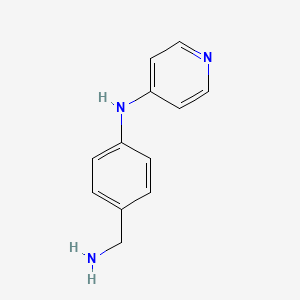
![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)
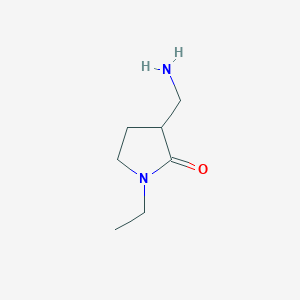

![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)
